1-Phenethylcyclohexanamine
Description
1-Phenethylcyclohexanamine (CAS 91524-52-6) is a cyclohexanamine derivative featuring a phenethyl (C₆H₅-CH₂-CH₂-) substituent on the amine group. It is commonly utilized in chemical research, often in its hydrochloride salt form for enhanced stability . Structurally, it combines the cyclohexane ring's conformational flexibility with the aromatic phenethyl group, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-(2-phenylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H21N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2 |
InChI Key |
DJBIHDGQDKHFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethylcyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired amine .
Industrial Production Methods: Industrial production of 1-Phenethylcyclohexanamine often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-Phenethylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on neurotransmission and neuropharmacology.
Medicine: Research explores its potential as a therapeutic agent for neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Phenethylcyclohexanamine involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly by affecting the release and reuptake of neurotransmitters such as dopamine and serotonin. This modulation can influence neuronal signaling pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 1-Phenethylcyclohexanamine, highlighting substituent variations and their implications:
Key Observations:
Physicochemical Properties
- Aromatic vs. Alkyl Substituents : Phenyl- or benzyl-substituted derivatives (e.g., 1-Phenethylcyclohexanamine, N-Benzylcyclohexanamine) are likely more lipophilic than alkyl-substituted analogues (e.g., trans-2-Methylcyclohexanamine), affecting their pharmacokinetic profiles .
- Salt Forms : Hydrochloride salts (e.g., 1-Phenethylcyclohexanamine hydrochloride) improve stability and solubility for laboratory handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
